![molecular formula C12H13BrN2 B1532791 5-Bromo-2-(piperidin-1-yl)benzonitrile CAS No. 876918-30-8](/img/structure/B1532791.png)
5-Bromo-2-(piperidin-1-yl)benzonitrile
Overview
Description
5-Bromo-2-(piperidin-1-yl)benzonitrile, or 5-Br-2-PBN, is a synthetic compound with a wide range of applications in scientific research. It is a versatile building block used to create a variety of compounds with different biological activities. 5-Br-2-PBN has been used in the synthesis of biologically active compounds, including drugs, polymers, and nanoparticles. It has also been used to study the mechanism of action and biochemical and physiological effects of various compounds.
Scientific Research Applications
Synthesis Applications
5-Bromo-2-(piperidin-1-yl)benzonitrile has been used in various synthesis applications. For instance, it's involved in the synthesis of novel non-peptide CCR5 antagonists, which are crucial in HIV-1 infection prevention. This compound serves as an intermediate in the preparation of these antagonists through reactions involving bromization, elimination, and reduction (Cheng De-ju, 2014), (Cheng De-ju, 2015).
Pharmaceutical Research
In pharmaceutical research, derivatives of 5-Bromo-2-(piperidin-1-yl)benzonitrile have been synthesized and evaluated for their anti-inflammatory and antibacterial properties. For instance, benzothiazole clubbed chromene derivatives have been tested for anti-inflammatory potential, indicating the versatile application of this compound in drug development (Divyani Gandhi et al., 2018).
Corrosion Inhibition Studies
Research has also been conducted on Piperine derivatives, including those related to 5-Bromo-2-(piperidin-1-yl)benzonitrile, for their potential as green corrosion inhibitors on iron surfaces. This application is significant for industrial and engineering fields, suggesting the compound's utility beyond medical and pharmaceutical research (M. E. Belghiti et al., 2018).
Characterization and Analysis
Furthermore, derivatives of this compound have been subjected to thorough characterization and analysis, such as in the study of N-substituted derivatives for anti-bacterial properties. These studies often involve advanced techniques like NMR, IR, and mass spectral analysis, underscoring the compound's relevance in methodological research in chemistry (H. Khalid et al., 2016).
properties
IUPAC Name |
5-bromo-2-piperidin-1-ylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2/c13-11-4-5-12(10(8-11)9-14)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAHPAAQAVSBEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60736176 | |
Record name | 5-Bromo-2-(piperidin-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60736176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(piperidin-1-yl)benzonitrile | |
CAS RN |
876918-30-8 | |
Record name | 5-Bromo-2-(piperidin-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60736176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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